Superior Cytotoxicity of Arteannuin A Compared to Dihydroartemisinin Against Leishmania amazonensis Amastigotes
In a direct head-to-head in vitro evaluation against intracellular Leishmania amazonensis amastigotes, Arteannuin A (artemisinin, ART) exhibited a significantly lower IC50 (indicating higher potency) compared to dihydroartemisinin (DHA), a common clinical derivative [1]. The data also show that the activity of Arteannuin A was statistically comparable (p > 0.05) to artemether and artesunate in this model, but it was specifically and significantly superior to DHA [1].
| Evidence Dimension | In vitro antileishmanial activity (IC50) against intracellular amastigotes |
|---|---|
| Target Compound Data | Arteannuin A (ART) IC50 range: 15.0 - 19.2 μM |
| Comparator Or Baseline | Dihydroartemisinin (DHA) IC50: 38.5 ± 4.7 μM |
| Quantified Difference | Arteannuin A is approximately 2- to 2.5-fold more potent than DHA (lower IC50, p < 0.05). |
| Conditions | In vitro assay against L. amazonensis intracellular amastigotes. |
Why This Matters
This data informs selection in leishmaniasis research, where Arteannuin A provides a potency advantage over the DHA derivative, potentially influencing lead optimization decisions.
- [1] Machín L, Nápoles R, Gille L, Monzote L. Leishmania amazonensis response to artemisinin and derivatives. Parasitol Int. 2020;79:102179. View Source
